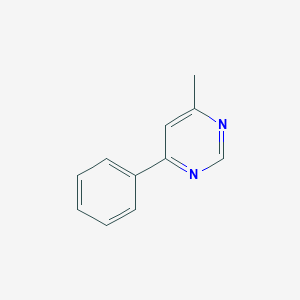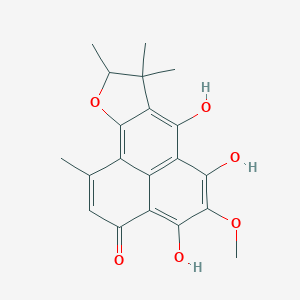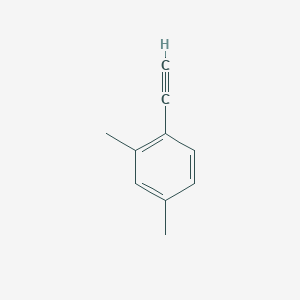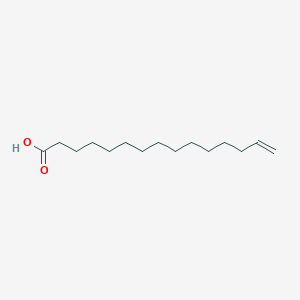
2,2-DI(Acetoxymethyl)propionyl chloride
描述
2,2-DI(Acetoxymethyl)propionyl chloride is a chemical compound with the molecular formula C9H13ClO5. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two acetoxymethyl groups attached to a propionyl chloride backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DI(Acetoxymethyl)propionyl chloride typically involves the reaction of propionyl chloride with acetoxymethyl groups under controlled conditions. One common method is the esterification of propionic acid with acetoxymethyl alcohol, followed by chlorination to introduce the chloride group. The reaction conditions often require anhydrous environments and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反应分析
Types of Reactions
2,2-DI(Acetoxymethyl)propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of propionic acid derivatives.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often with a base or acid catalyst to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Hydrolysis: Products include propionic acid and its derivatives.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
科学研究应用
2,2-DI(Acetoxymethyl)propionyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2,2-DI(Acetoxymethyl)propionyl chloride involves its reactivity with nucleophiles. The chloride group is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various chemical synthesis processes to create complex molecules.
相似化合物的比较
Similar Compounds
2,2-DI(Acetoxymethyl)propionic acid: Similar structure but lacks the chloride group, making it less reactive in substitution reactions.
2,2-DI(Acetoxymethyl)propionyl bromide: Similar reactivity but with a bromide group instead of chloride, which can affect the reaction conditions and products.
2,2-DI(Acetoxymethyl)propionyl fluoride: Similar structure but with a fluoride group, which can lead to different reactivity and applications.
Uniqueness
2,2-DI(Acetoxymethyl)propionyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the chloride group makes it a valuable intermediate in the production of various organic compounds, offering a balance between reactivity and stability.
属性
IUPAC Name |
[2-(acetyloxymethyl)-3-chloro-2-methyl-3-oxopropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5/c1-6(11)14-4-9(3,8(10)13)5-15-7(2)12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNTYUTVZBEQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C)(COC(=O)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600294 | |
| Record name | 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-59-2 | |
| Record name | 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
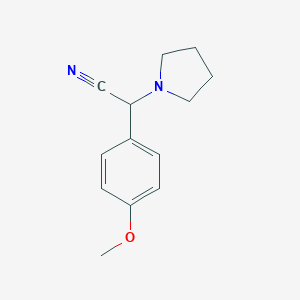
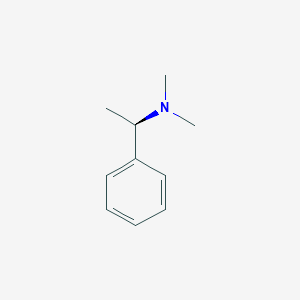
![3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN](/img/structure/B102583.png)


